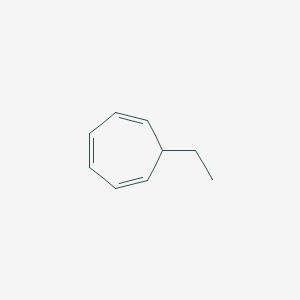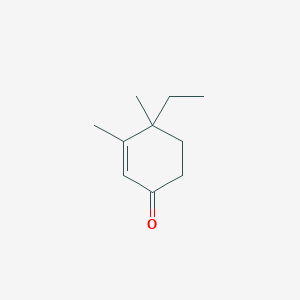
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, also known as EDT or ethyl diatone, is a chemical compound commonly used in scientific research. It is a yellow liquid with a fruity odor and is primarily used in the fragrance and flavor industry. However, EDT also has applications in the field of biochemistry and physiology, making it an important compound for scientific research.
Mécanisme D'action
The exact mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is not well understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. This can result in changes in cellular function and physiology.
Effets Biochimiques Et Physiologiques
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Furthermore, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been found to have neuroprotective effects, which can help protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in lab experiments is its low toxicity. It is considered to be a relatively safe compound, which makes it a popular choice in scientific research. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has a long shelf life, which makes it easy to store and use in experiments. However, one limitation of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is its limited solubility in water. This can make it difficult to use in certain experiments that require water-based solutions.
Orientations Futures
There are several future directions for research involving 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one. One area of interest is its potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one and its effects on cellular function and physiology.
Méthodes De Synthèse
The synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one involves the reaction between 3,4-dimethyl-2-cyclohexen-1-one and ethyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction yields 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as the major product, which can be purified by distillation.
Applications De Recherche Scientifique
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is commonly used in scientific research as a flavor and fragrance agent. It has a fruity odor, which makes it a popular choice in the food and beverage industry. However, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one also has several applications in the field of biochemistry and physiology.
Propriétés
Numéro CAS |
17622-46-7 |
|---|---|
Nom du produit |
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-ethyl-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-10(3)6-5-9(11)7-8(10)2/h7H,4-6H2,1-3H3 |
Clé InChI |
LVBPXRKIGDMCEV-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)C=C1C)C |
SMILES canonique |
CCC1(CCC(=O)C=C1C)C |
Synonymes |
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



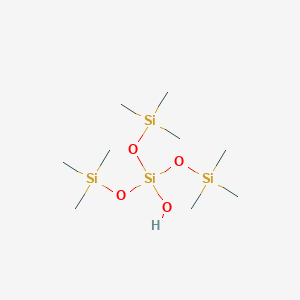

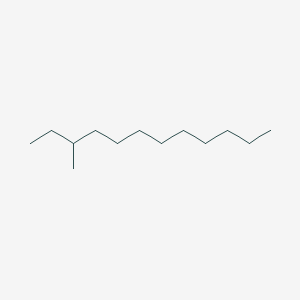
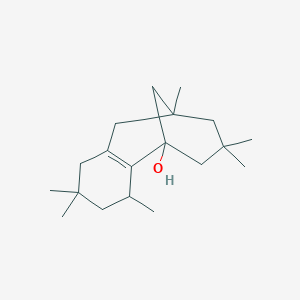
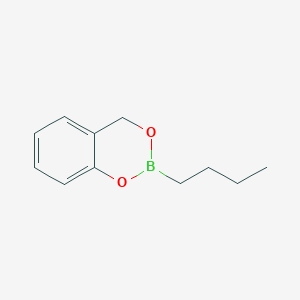
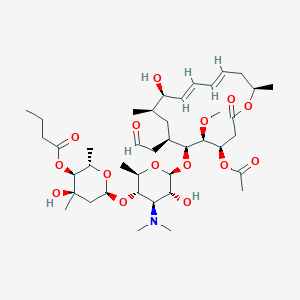
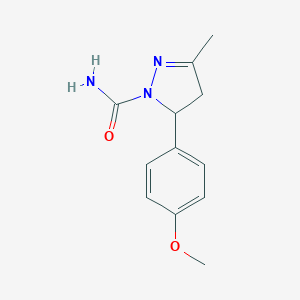
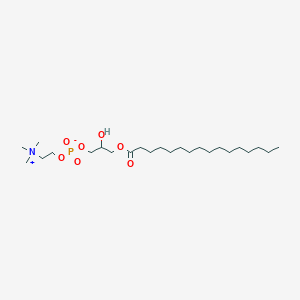
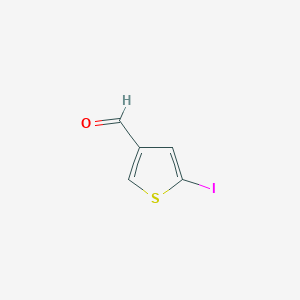
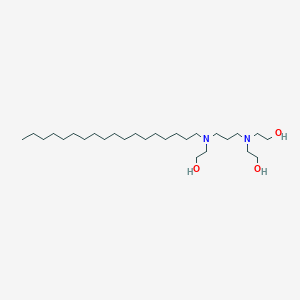
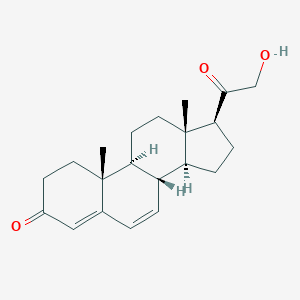
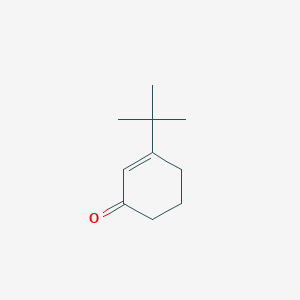
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
